Apadenoson

Vue d'ensemble

Description

L'Apadenoson est un agoniste sélectif du récepteur A2a de l'adénosine conçu pour être utilisé comme agent de stress pharmacologique dans les études d'imagerie de la perfusion cardiaque . Il est développé par Bristol-Myers Squibb et est actuellement en phase II d'essais cliniques . L'this compound est connu pour sa capacité à induire une vasodilatation coronarienne, ce qui en fait un outil précieux dans le diagnostic cardiovasculaire .

Mécanisme D'action

Target of Action

Apadenoson is a selective A2a adenosine receptor agonist . The primary target of this compound is the A2a adenosine receptor , which is responsible for coronary vasodilation .

Mode of Action

This compound is designed to selectively stimulate the A2a adenosine receptor . This interaction results in coronary vasodilation, which increases blood flow to the heart .

Biochemical Pathways

The activation of the a2a adenosine receptor is known to play a role in coronary vasodilation

Result of Action

The activation of the A2a adenosine receptor by this compound leads to coronary vasodilation . This increases blood flow to the heart, which can be beneficial in conditions where increased cardiac blood flow is desired, such as during a pharmacologic stress test .

Applications De Recherche Scientifique

Apadenoson has a wide range of scientific research applications:

Analyse Biochimique

Biochemical Properties

Apadenoson is designed to selectively stimulate the A2a adenosine receptor responsible for coronary vasodilation . This interaction with the A2a adenosine receptor is a key aspect of its biochemical role .

Cellular Effects

This compound’s primary cellular effect is its ability to stimulate the A2a adenosine receptor, which is responsible for coronary vasodilation . This stimulation can potentially reduce or eliminate side effects associated with currently available pharmacologic stress agents that are not selective for the A2a adenosine receptor .

Molecular Mechanism

The molecular mechanism of this compound involves its selective stimulation of the A2a adenosine receptor . This receptor is responsible for coronary vasodilation, and research suggests that this compound could potentially reduce or eliminate side effects associated with non-selective pharmacologic stress agents .

Méthodes De Préparation

La voie de synthèse de l'Apadenoson implique plusieurs étapes clés. Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés . Les méthodes de production industrielle peuvent inclure des synthèses à grande échelle utilisant des réacteurs discontinus ou à flux continu pour répondre à la demande des applications cliniques et de recherche .

Analyse Des Réactions Chimiques

L'Apadenoson subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Il peut également subir des réactions de réduction, conduisant à la formation d'analogues réduits.

Substitution : L'this compound peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants : Les réactifs typiques utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

L'this compound exerce ses effets en stimulant sélectivement le récepteur A2a de l'adénosine, qui est responsable de la vasodilatation coronarienne . Cette activation du récepteur conduit à une augmentation des niveaux de monophosphate cyclique d'adénosine (AMPc), ce qui entraîne la relaxation des cellules musculaires lisses des artères coronaires . La stimulation sélective du récepteur A2a permet de réduire ou d'éliminer les effets secondaires associés aux agonistes non sélectifs des récepteurs de l'adénosine .

Comparaison Avec Des Composés Similaires

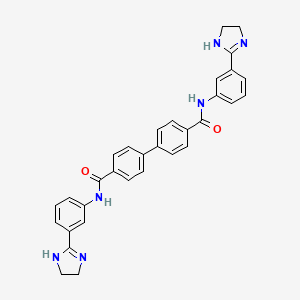

L'Apadenoson est comparé à d'autres agonistes sélectifs du récepteur A2a de l'adénosine tels que le Regadenoson et le Binodenoson . Bien que les trois composés fournissent une vasodilatation coronarienne sélective, l'this compound est unique par son profil pharmacocinétique et sa sélectivité des récepteurs . Des composés similaires incluent :

Regadenoson : Un autre agoniste sélectif du récepteur A2a de l'adénosine utilisé dans les tests de stress cardiaque.

L'this compound se distingue par sa sélectivité spécifique des récepteurs et son potentiel de réduction des effets secondaires, ce qui en fait un candidat prometteur pour un développement clinique plus poussé .

Propriétés

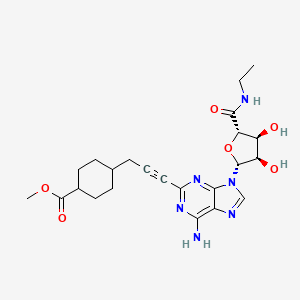

IUPAC Name |

methyl 4-[3-[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N6O6/c1-3-25-21(32)18-16(30)17(31)22(35-18)29-11-26-15-19(24)27-14(28-20(15)29)6-4-5-12-7-9-13(10-8-12)23(33)34-2/h11-13,16-18,22,30-31H,3,5,7-10H2,1-2H3,(H,25,32)(H2,24,27,28)/t12?,13?,16-,17+,18-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEVIENZILQUKB-DMJMAAGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)C#CCC4CCC(CC4)C(=O)OC)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)C#CCC4CCC(CC4)C(=O)OC)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

BMS068645 is designed to selectively stimulate the A2a adenosine receptor responsible for coronary vasodilation. Research to date suggests that this compound could potentially reduce or eliminate side effects associated with currently available pharmacologic stress agents that are not selective for the A2a adenosine receptor., ATL146e can inhibit neutrophil, macrophage and T cell activation and thereby reduce inflammation caused autoimmune responses. It also inhibits TNF-α and IL-1/3 production, neutrophil accumulation in gastric injury induced by NSAIDS (such as aspirin) without affecting mucosal prostaglandin E2 (PGE2) concentration. The effects of adenosine A2A agonists can be enhanced by type IV phosphodiesterase inhibitors, such as rolipram. | |

| Record name | Apadenoson | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05009 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Atl146e | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05191 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

250386-15-3 | |

| Record name | Apadenoson [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250386153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apadenoson | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05009 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | APADENOSON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTS1Y6777M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

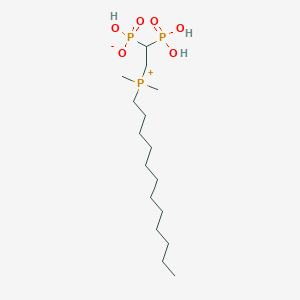

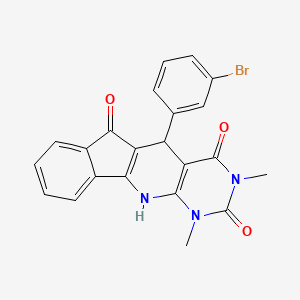

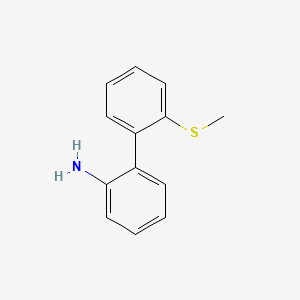

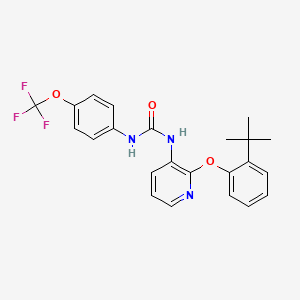

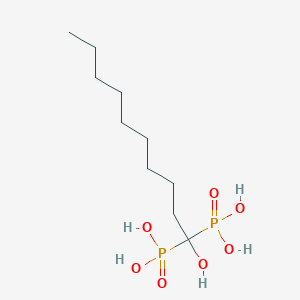

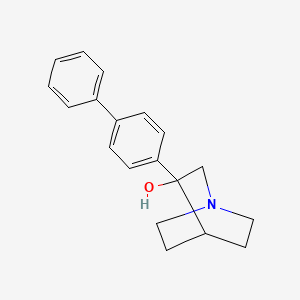

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-Hydroxy-1-phosphono-2-[1,1';4',1'']terphenyl-3-yl-ethyl)-phosphonic acid](/img/structure/B1667481.png)

![[2-(3-Dibenzofuran-4-yl-phenyl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid](/img/structure/B1667482.png)

![[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid](/img/structure/B1667484.png)

![[1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid](/img/structure/B1667485.png)